- Improved synthesis of N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methyl-2-oxranecarboxamideJingxi Huagong Zhongjianti, 2014, 44(5), 43-45,
Cas no 90357-53-2 (N-4-Cyano-3-(trifluoromethyl)phenyl-2-methylacrylamide)
90357-53-2 structure
N-4-Cyano-3-(trifluoromethyl)phenyl-2-methylacrylamide
N-4-Cyano-3-(trifluoromethyl)phenyl-2-methylacrylamide Properties
Names and Identifiers
-
- N-(4-Cyano-3-(trifluoromethyl)phenyl)methacrylamide
- N-Methacryloyl-4-cyano-3-trifluoromethylaniline
- N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyl-2-propenamide
- N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide
- N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide
- <i>N<
- N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide
- 2-Propenamide, N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methyl-
- N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylacrylamide
- PubChem13688
- Bicalutamide Impurity 1
- N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyl-2-propenamide (ACI)
- 90357-53-2
- SCHEMBL202386
- AKOS015900543
- MFCD03411609
- C3188
- N-[4-cyano-3-(trifluoromethyl)phenyl]methacrylamide
- AC-8963
- Q-100885
- N-(4-Cyano-3-trifluoromethyl-phenyl)-2-methyl-acrylamide
- 2-Propenamide, N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methyl-; N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyl-2-propenamide; N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylacrylamide; N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide
- N-methacryloyl-4-cyano-3-trifluoromethylaniline
- 2-Methyl-N-(4-cyano-3-trifluoromethyl-phenyl)-acrylamide
- N-(4-Cyano-3-trifluoromethylphenyl)methacrylamide
- NS00134154
- DS-14914
- DTXSID20456989
- CS-0158076
- EC 427-880-2
- SY033448
- N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide
- +Expand
-
- MFCD03411609
- HHWDZLSGDDXUSM-UHFFFAOYSA-N
- 1S/C12H9F3N2O/c1-7(2)11(18)17-9-4-3-8(6-16)10(5-9)12(13,14)15/h3-5H,1H2,2H3,(H,17,18)
- N#CC1C(C(F)(F)F)=CC(NC(C(C)=C)=O)=CC=1
Computed Properties
- 254.06700
- 1
- 5
- 2
- 254.06669740g/mol
- 18
- 394
- 0
- 0
- 0
- 0
- 0
- 1
- 2.7
- 2
- 0
- 52.9
Experimental Properties
- 3.16468
- 52.89000
- 1.5
- 395.5°C at 760 mmHg
- 141.0 to 145.0 deg-C
- 193.0±27.9 °C
- No data available
- 1.28
N-4-Cyano-3-(trifluoromethyl)phenyl-2-methylacrylamide Security Information
- GHS07 GHS08 GHS09
- H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- 3077
- H302+H312+H332-H315-H319-H373-H411
- P260-P264-P270-P271-P273-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P314-P391-P501
- warning
- Sealed in dry,2-8°C
- III
- Warning
- 9
N-4-Cyano-3-(trifluoromethyl)phenyl-2-methylacrylamide Customs Data
- 2926909090
-
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
N-4-Cyano-3-(trifluoromethyl)phenyl-2-methylacrylamide Price
N-4-Cyano-3-(trifluoromethyl)phenyl-2-methylacrylamide Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Solvents: Dimethylacetamide ; 5 - 10 °C; 4 h, 10 °C → rt; rt → 20 °C
1.2 Reagents: Water ; < 20 °C
1.2 Reagents: Water ; < 20 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Solvents: Dimethylformamide ; rt; rt → -20 °C
1.2 Reagents: Sodium hydride ; < 70 °C; 70 °C → rt; 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Hexane , Water ; overnight, rt
1.2 Reagents: Sodium hydride ; < 70 °C; 70 °C → rt; 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Hexane , Water ; overnight, rt
Reference
- Nucleophilic Aromatic Substitution of Methacrylamide Anion and its Application to the Synthesis of the Anticancer Drug BicalutamideJournal of Organic Chemistry, 2003, 68(26), 10181-10182,
Synthetic Circuit 3
Reaction Conditions
1.1 Solvents: Dimethylacetamide ; 10 min, rt; 3 h, rt
Reference
- A new series of bicalutamide, enzalutamide and enobosarm derivatives carrying pentafluorosulfanyl (SF5) and pentafluoroethyl (C2F5) substituents: Improved antiproliferative agents against prostate cancerEuropean Journal of Medicinal Chemistry, 2019, 180, 1-14,
Synthetic Circuit 4
Reaction Conditions
1.1 Solvents: Dimethylacetamide ; 10 min, rt; 3 h, rt
Reference
- Rational design and synthesis of novel anti-prostate cancer agents bearing a 3,5-bis-trifluoromethylphenyl moietyBioorganic & Medicinal Chemistry Letters, 2016, 26(15), 3636-3640,
Synthetic Circuit 5
Reaction Conditions
1.1 Solvents: Dimethylacetamide ; 3 h, rt
Reference
- Design and synthesis of novel bicalutamide and enzalutamide derivatives as antiproliferative agents for the treatment of prostate cancerEuropean Journal of Medicinal Chemistry, 2016, 118, 230-243,
Synthetic Circuit 6
Reaction Conditions
1.1 Solvents: Dimethylacetamide ; 10 min, rt; 24 h, rt
Reference
- Synthesis, biological evaluation and X-ray analysis of bicalutamide sulfoxide analogs for the potential treatment of prostate cancerBioorganic & Medicinal Chemistry Letters, 2021, 36,,
Synthetic Circuit 7
Reaction Conditions
1.1 Solvents: Dimethylacetamide ; 10 min, rt; 24 h, rt
Reference
- Discovery of deshydroxy bicalutamide derivatives as androgen receptor antagonistsEuropean Journal of Medicinal Chemistry, 2019, 167, 49-60,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Triethylamine ; 0.5 - 2 h, 0 °C
Reference
- Synthesis and SAR of novel hydantoin derivatives as selective androgen receptor modulatorsBioorganic & Medicinal Chemistry Letters, 2006, 16(22), 5763-5766,
Synthetic Circuit 9
Reaction Conditions
1.1 Solvents: Dimethylformamide ; rt → 5 °C; < 5 °C; 6 h, 5 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Reference
- Synthesis bicalutamide antiandrogenZhongguo Yike Daxue Xuebao, 2005, 34(6), 518-519,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dimethylacetamide ; 30 min, 0 °C
1.2 overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
Reference
- Design, synthesis, and in vivo SAR of a novel series of pyrazolines as potent selective androgen receptor modulatorsJournal of Medicinal Chemistry, 2007, 50(16), 3857-3869,
Synthetic Circuit 11
Reaction Conditions
1.1 Solvents: Dimethylformamide ; rt → -20 °C
1.2 Reagents: Sodium hydride ; < 70 °C; 70 °C → rt; 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Hexane , Water ; overnight, rt
1.2 Reagents: Sodium hydride ; < 70 °C; 70 °C → rt; 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Hexane , Water ; overnight, rt
Reference
- Visible-Light-Mediated Regioselective Chlorosulfonylation of AcrylamidesSynthesis, 2023, 55(11), 1783-1791,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane
Reference
- Synthesis and Biological Evaluation of [18F]Bicalutamide, 4-[76Br]Bromobicalutamide, and 4-[76Br]Bromo-thiobicalutamide as Non-Steroidal Androgens for Prostate Cancer ImagingJournal of Medicinal Chemistry, 2007, 50(5), 1028-1040,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 4 - 12 h, rt
Reference
- Antitumor agents 290. Design, synthesis, and biological evaluation of new LNCaP and PC-3 cytotoxic curcumin analogs conjugated with anti-androgensBioorganic & Medicinal Chemistry, 2012, 20(13), 4020-4031,
N-4-Cyano-3-(trifluoromethyl)phenyl-2-methylacrylamide Raw materials
- 4-Fluoro-2-(trifluoromethyl)benzonitrile
- 4-Amino-2-(trifluoromethyl)benzonitrile
- Methacrylamide
- 2-methylprop-2-enoyl chloride
N-4-Cyano-3-(trifluoromethyl)phenyl-2-methylacrylamide Preparation Products
N-4-Cyano-3-(trifluoromethyl)phenyl-2-methylacrylamide Suppliers
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N-4-Cyano-3-(trifluoromethyl)phenyl-2-methylacrylamide Related Literature
-
2. Back cover
-
Giuseppe Arena,Ioannis Deretzis,Giuseppe Forte,Filippo Giannazzo,Antonino La Magna,Giuseppe Lombardo,Vito Raineri,Carmelo Sgarlata New J. Chem., 2007,31, 756-761
-
Daniel M. Beagan,Alyssa C. Cabelof,Kenneth G. Caulton Dalton Trans., 2021,50, 2149-2157
-
Chang-Soo Park,Dongil Chu,Yoon Shon,Eun Kyu Kim RSC Adv., 2017,7, 16823-16825
-
Yao Peng,Cheng Shang,Zhi-Pan Liu Chem. Sci., 2021,12, 5664-5671
-
Jie Zheng,Shengyue Lin,Xianhao Zhu,Biwang Jiang,Zhen Yang,Zhengying Pan Chem. Commun., 2012,48, 6235-6237
-
Xiaoyang Chen,Nurbiye Sawut,Kean Chen,Hui Li,Jun Zhang,Zhe Wang,Mei Yang,Guo Tang,Xinping Ai,Hanxi Yang,Yongjin Fang,Yuliang Cao Energy Environ. Sci., 2023,16, 4041-4053
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Adriano Pierini,Enrico Bodo Phys. Chem. Chem. Phys., 2021,23, 24487-24496
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F. Li,R. L. Meyer,S. H. Carpenter,L. E. VanGelder,A. W. Nichols,C. W. Machan,M. L. Neidig,E. M. Matson Chem. Sci., 2018,9, 6379-6389
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Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:90357-53-2)N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide
99.9%
200kg
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Amadis Chemical Company Limited
(CAS:90357-53-2)N-4-Cyano-3-(trifluoromethyl)phenyl-2-methylacrylamide
99%
500g
197.0